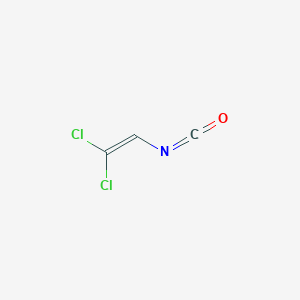
Diethyl(hexylsulfanyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(hexylsulfanyl)borane is an organoboron compound characterized by the presence of boron, sulfur, and carbon atoms in its structure. This compound is part of the broader class of borane derivatives, which are known for their diverse applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl(hexylsulfanyl)borane typically involves the reaction of diethylborane with hexylthiol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl(hexylsulfanyl)borane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in various organic transformations.
Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: The compound itself can be used as a reducing agent in the presence of suitable substrates.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfur atom under mild conditions.
Major Products Formed:
Oxidation: Boronic acids or boronates.
Reduction: Reduced organic substrates.
Substitution: Substituted borane derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl(hexylsulfanyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of diethyl(hexylsulfanyl)borane involves its ability to donate electrons and form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with electron-rich species. This property is exploited in various catalytic and synthetic applications.
Vergleich Mit ähnlichen Verbindungen
- Borane-tetrahydrofuran complex (BTHF)
- Borane-dimethyl sulfide complex (BMS)
- Diisopropylaminoborane
Comparison: Diethyl(hexylsulfanyl)borane is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical properties compared to other borane derivatives. This group enhances the compound’s solubility in organic solvents and its reactivity in nucleophilic substitution reactions. Additionally, the compound’s stability and ease of handling make it a valuable reagent in various applications.
Eigenschaften
CAS-Nummer |
55951-86-5 |
|---|---|
Molekularformel |
C10H23BS |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
diethyl(hexylsulfanyl)borane |
InChI |
InChI=1S/C10H23BS/c1-4-7-8-9-10-12-11(5-2)6-3/h4-10H2,1-3H3 |
InChI-Schlüssel |
ZEXSSRUIIVRDMW-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC)(CC)SCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


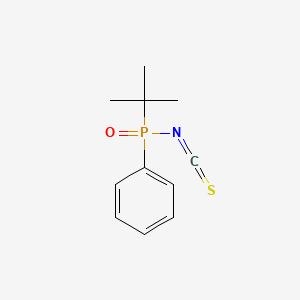
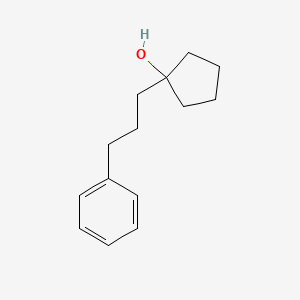
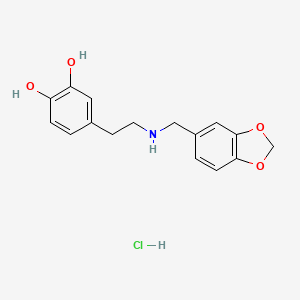
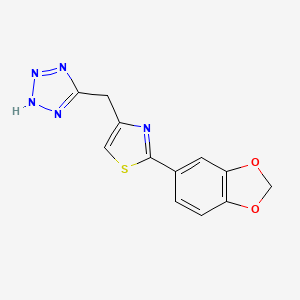
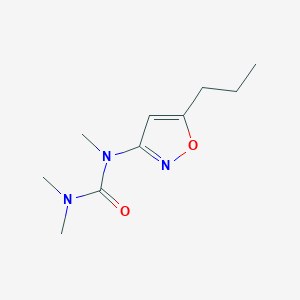
![Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate](/img/structure/B14631865.png)
![[({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide](/img/structure/B14631868.png)
![5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl-](/img/structure/B14631870.png)
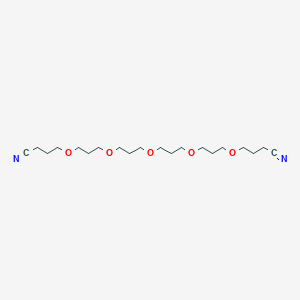
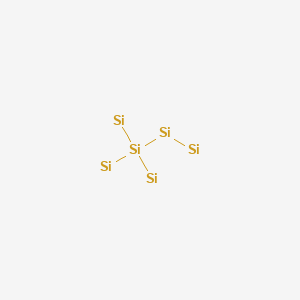

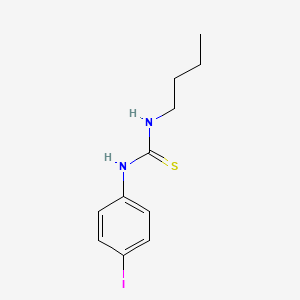
![1,1'-(Ethane-1,2-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14631888.png)
